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Compound of Interest

Compound Name: Bismuth subgallate

Cat. No.: B1255031

Introduction

Bismuth subgallate (C7HsBiOe) is a heavy metal salt of gallic acid that presents as a fine,
odorless, tasteless, bright yellow powder.[1][2] It is known for its strong astringent, antiseptic,
and protective properties.[1][3] In clinical settings, it is primarily used as an over-the-counter
internal deodorant to manage malodor from flatulence and stools and has applications in
wound therapy and for treating Helicobacter pylori infections.[4] The synthesis of bismuth
subgallate is typically achieved through a precipitation reaction in an agueous medium.[5][6]
This document provides a detailed protocol for the laboratory synthesis of bismuth subgallate,
adapted from established methodologies.[7][8] The primary method involves the preparation of
a bismuth nitrate solution from bismuth trioxide, followed by a reaction with an aqueous
solution of gallic acid to precipitate the final product.

Quantitative Data Summary
Table 1: Physical and Chemical Properties of Bismuth
Subgallate
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Property Value Source
Molecular Formula C7HsBIiOs [1112]
Molecular Weight 394.09 g/mol [1][2]
Bright yellow, odorless,
Appearance [2][9]
tasteless powder
Practically insoluble in water,
Solubility alcohol, ether, and chloroform. [2][10]

[2](10]

Soluble in dilute alkali
hydroxide solutions and in hot
mineral acids with

decomposition.[2]

[2]

Composition

Bi: 53.03%, C: 21.33%, H:
1.28%, O: 24.36%

[2]

Table 2: Comparison of Synthesis Protocol Parameters
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Parameter

Method A

Method B

Method C

Bismuth Source

Bismuth Trioxide +
Conc. Nitric Acid

Bismuth Nitrate

Bismuth Nitrate

Gallic Acid Solution

Heated to dissolve,

55 - 60°C 60°C
Temp. then cooled to 60°C
Reaction Temperature  Maintained at ~60°C 55 - 60°C 90°C
Reaction Time 20 minutes 1 hour 3 -4 hours
Molar Ratio (Gallic N
1.1:1to1.2:1 0.85-0.99 Not Specified

Acid:Bi)

Washing

50°C Deionized Water

60°C Distilled Water
(twice)

Hot Distilled Water,
then Ethanol

Drying Temperature

Not Specified

60°C

Not Specified

Source

[7]

[8]

[7]

Experimental Workflow Diagram
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Workflow for Bismuth Subgallate Synthesis
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Yellow Precipitate Forms

Step 4: Isolatio‘;l & Purification

Filter Precipitate

Wash Filter Cake
with Warm Water (50°C)

Dry Product
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Final Product:
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Caption: Workflow for the laboratory synthesis of bismuth subgallate.
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Detailed Experimental Protocol

This protocol is adapted from the method described in patent CN106565788A, which provides
a cost-effective route starting from bismuth trioxide.[7]

Materials and Reagents
e Bismuth Trioxide (Bi=0s), 57.8 g

o Concentrated Nitric Acid (HNOs, 68% w/w), 80 mL
e Gallic Acid (C7HeOs), quantity to satisfy 1.1:1 to 1.2:1 molar ratio with bismuth
e Deionized Water

Equipment

e Glass reaction vessel (1 L)

Heating mantle with magnetic stirrer and stir bar

Thermometer or temperature probe

Beakers and graduated cylinders

Buchner funnel and filter paper

Vacuum flask and vacuum source

Drying oven

Safety Precautions

o Work in a well-ventilated fume hood, especially when handling concentrated nitric acid.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and acid-resistant gloves.
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e The reaction of bismuth trioxide with nitric acid is exothermic and releases toxic nitrogen
oxide fumes. Perform this step with caution.

Procedure

Step 1: Preparation of Bismuth Nitrate Solution

Carefully add 57.8 g of bismuth trioxide to 80 mL of 68% concentrated nitric acid in the glass
reaction vessel inside a fume hood.[7]

Stir the mixture. The dissolution is an exothermic reaction.

Once the bismuth trioxide is completely dissolved, allow the resulting solution to cool to room
temperature.[7]

Slowly add 50 mL of deionized water to the cooled solution to yield the final bismuth nitrate
solution.[7]

Step 2: Preparation of Gallic Acid Solution

o Calculate the required mass of gallic acid to achieve a molar ratio of gallic acid to bismuth
between 1.1:1 and 1.2:1.[7] (Note: 57.8 g of Bi2Os is ~0.124 mol, which yields ~0.248 mol of
Bi. Therefore, ~0.273 to ~0.298 mol of gallic acid is needed).

e In a separate beaker, dissolve the calculated amount of gallic acid in 200 mL of deionized
water.[7]

e Heat the solution to 75-80°C while stirring to ensure the gallic acid dissolves completely.[7]
o After complete dissolution, cool the gallic acid solution to 60°C.[7]

Step 3: Synthesis of Bismuth Subgallate

o While stirring the bismuth nitrate solution, slowly add the 60°C gallic acid solution.[7]

o A bright yellow precipitate will form immediately.[7]
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e Maintain the temperature of the reaction mixture at approximately 60°C and continue stirring
for 20 minutes to ensure the reaction goes to completion.[7]

Step 4: Isolation and Drying of Bismuth Subgallate
o Collect the yellow precipitate by vacuum filtration using a Buchner funnel and filter paper.[7]

o Wash the filter cake thoroughly with deionized water heated to 50°C to remove any
unreacted starting materials and soluble byproducts.[7][9]

o Continue washing until the filtrate is neutral and free of nitrates.

o Transfer the washed filter cake to a drying dish and dry in an oven at a temperature below
70°C until a constant weight is achieved.[9]

o The final product is a fine, bright yellow powder of bismuth subgallate.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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